2-Phenyl-2-butenal
Description
2-Phenyl-2-butenal (CAS 4411-89-6) is an α,β-unsaturated aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It is characterized by a conjugated system comprising a phenyl group and a butenyl chain terminating in an aldehyde functional group. This compound is notable for its sweet, narcissus-like aroma with hints of "cortex," making it valuable in flavor and fragrance industries . It is naturally identified in malt wort, chocolates, and fresh ginseng root . Industrially, it serves as a food additive and an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs .
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-phenylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAOGZLLMZQVHY-MBXJOHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; green, floral, woody | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
84.00 °C. @ 0.10 mm Hg | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.031-1.037 | |
| Record name | 2-Phenyl-2-butenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1462/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4411-89-6, 54075-09-1, 55088-52-3 | |
| Record name | 2-Phenyl-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004411896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-2-butenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054075091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, .alpha.-ethylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-phenylcrotonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-phenylbutenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYL-2-BUTENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8EMO6YRV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Phenyl-2-butenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031619 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction mechanism comprises three stages:
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Enolate Formation : Deprotonation of phenylacetaldehyde by a base (e.g., NaOH) generates a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of acetaldehyde, forming a β-hydroxy aldehyde intermediate.
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Dehydration : Acidic workup eliminates water, yielding this compound.
The stoichiometric ratio of phenylacetaldehyde to acetaldehyde is typically 1:1, though excess acetaldehyde (1.2–1.5 equiv) is often used to drive the reaction to completion.
Catalysts and Reaction Conditions
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Catalyst | NaOH, KOH, Ca(OH)₂ | NaOH (10–15 mol%) |
| Temperature | 20–40°C | 25°C |
| Reaction Time | 4–8 hours | 6 hours |
| Solvent | Ethanol, Water | Ethanol/Water (3:1) |
Yields under these conditions range from 65% to 78%, with purity exceeding 90% after distillation. Side products include unreacted aldehydes and polymeric condensation byproducts, which are minimized by controlling reaction pH and temperature.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability while maintaining high product quality. Key modifications to laboratory protocols include:
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance mixing and heat transfer, reducing reaction time to 2–3 hours and improving yields to 80–85%. A representative industrial setup involves:
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Feedstock Preparation : Acetaldehyde and phenylacetaldehyde are pre-mixed in a 1.3:1 molar ratio.
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Catalyst Injection : Aqueous NaOH (20 wt%) is introduced at 0.5 L/min.
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Reactor Design : Tubular reactors with static mixers ensure uniform residence time (45–60 minutes).
Purification Techniques
| Method | Conditions | Outcome |
|---|---|---|
| Fractional Distillation | 150–160°C at 15 mmHg | 95–97% purity |
| Crystallization | Ethanol at −20°C | Removes polymeric residues |
Industrial producers report final product specifications aligning with Fisher Scientific’s standards: density 1.034 g/mL, boiling point 177°C/15 mmHg, and refractive index 1.532–1.536.
Alternative Synthetic Routes
Claisen-Schmidt Condensation
This method substitutes phenylacetone for phenylacetaldehyde, reacting with acetaldehyde under acidic conditions (e.g., HCl or H₂SO₄). While faster (<2 hours), yields are lower (50–60%) due to competing side reactions.
Enzymatic Catalysis
Recent studies explore lipases and aldolases for stereoselective synthesis. Candida antarctica lipase B achieves 70% enantiomeric excess (ee) for the (E)-isomer, though industrial adoption remains limited by enzyme cost.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Aldol Condensation | 65–78 | 90–97 | High | Moderate (base waste) |
| Claisen-Schmidt | 50–60 | 85–90 | Moderate | High (acid waste) |
| Enzymatic | 40–55 | 95–99 | Low | Low |
The aldol condensation method remains dominant due to its balance of efficiency and cost .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-butenal undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions include maintaining a controlled temperature and solvent system.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group. Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as phenylbutanal, phenylbutanol, and phenylbutanoic acid. These derivatives have different chemical and physical properties, making them suitable for diverse applications.
Scientific Research Applications
Introduction to 2-Phenyl-2-butenal
This compound, an organic compound with the molecular formula C10H10O, is classified as an α,β-unsaturated aldehyde. This compound features a unique structure characterized by a phenyl group attached to a butenal moiety, contributing to its distinct chemical properties and applications. It is recognized for its aromatic profile, which includes floral, chocolate, and earthy notes, making it valuable in various industries such as food, fragrance, and pharmaceuticals.
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its reactive aldehyde group allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex organic molecules. Researchers utilize this compound in the development of new synthetic pathways and methodologies in organic chemistry.
Flavor and Fragrance Industry
The compound is widely used in the flavor and fragrance industry due to its ability to impart desirable aromas to products. It contributes chocolate and floral notes to food and beverages, enhancing their sensory appeal. Its presence has been detected in natural sources such as cocoa and roasted hazelnuts, further establishing its relevance in flavor chemistry .
Biological Studies
Recent studies have explored the biological activities of this compound. Its interactions with biomolecules are of particular interest; it has been shown to influence cellular processes by modulating gene expression related to oxidative stress responses. This suggests potential applications in health-related research, particularly concerning cellular metabolism and detoxification mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic properties. It may serve as a precursor for developing pharmaceutical compounds due to its structural characteristics that allow for further modifications. The compound's potential genotoxic effects have also been studied, indicating the need for careful evaluation in drug development contexts .
Environmental Science
Research has indicated that this compound can act as a potential biomarker for certain environmental conditions or dietary habits. Its detection in various food sources may provide insights into consumption patterns and their implications for health .
Data Tables
Case Study 1: Flavor Enhancement in Food Products
A study conducted on the use of this compound in chocolate flavoring demonstrated that the compound significantly enhances the overall sensory profile of chocolate products. Sensory analysis revealed that products containing this compound were preferred over those without it due to their richer flavor complexity .
Research assessing the genotoxic potential of various α,β-unsaturated aldehydes included this compound among others. The study aimed to understand its clastogenic effects and interactions with DNA repair mechanisms, providing insights into its safety profile for potential medicinal applications .
Case Study 3: Synthesis of Novel Compounds
In a synthetic chemistry context, researchers utilized this compound as a starting material to create novel derivatives with enhanced biological activities. This approach not only showcased the versatility of the compound but also highlighted its importance in developing new therapeutic agents.
Mechanism of Action
2-Phenyl-2-butenal is compared with other similar compounds, such as benzaldehyde, cinnamaldehyde, and vanillin. These compounds share similar structural features but differ in their functional groups and properties. This compound is unique in its ability to impart a distinct nutty, floral, and cocoa flavor, making it a valuable compound in the flavor and fragrance industry.
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 115°C at 15 mmHg
- Solubility: Soluble in ethanol and oils; insoluble in water
- Odor Threshold : 883.8 ppm (higher than benzaldehyde but lower than some heterocyclic aldehydes)
- Safety : Air-sensitive; incompatible with oxidizers and reducers. GHS07 warning due to skin/eye irritation risks .
Comparison with Structurally Similar Compounds
2-Methyl-3-phenyl-2-propenal
4-Methyl-2-phenyl-2-pentenal
- Structure : Longer carbon chain (C₆) with a methyl branch.
- Applications : Identified in chocolate and cocoa products .
- Comparison : Increased chain length may enhance lipid solubility, extending its use in lipid-based flavor formulations. However, the extended structure could reduce volatility and aroma intensity compared to 2-Phenyl-2-butenal.
5-Methyl-2-phenyl-2-hexenal
2-Ethyl-2-butenal
- Structure : Ethyl substituent on the α-carbon instead of a phenyl group.
- Comparison : The absence of a phenyl group diminishes aromatic complexity, making it less desirable than this compound in sensory applications.
2-Phenyl-2-pentenal (CAS 3491-63-2)
- Structure : Similar to this compound but with an additional methylene group (C₅ chain).
- Properties :
- Comparison : The extended chain may reduce volatility and alter solubility, affecting its utility in specific formulations.
Data Tables
Table 1: Structural and Physical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Odor Threshold (ppm) | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 4411-89-6 | C₁₀H₁₀O | 146.19 | 115 (15 mmHg) | 883.8 | Food additive, flavors |
| 2-Methyl-3-phenyl-2-propenal | N/A | C₁₀H₁₀O | ~146.19 | N/A | N/A | Cocoa, malt products |
| 4-Methyl-2-phenyl-2-pentenal | N/A | C₁₂H₁₄O | ~174.24 | N/A | N/A | Chocolate, flavoring |
| 2-Phenyl-2-pentenal | 3491-63-2 | C₁₁H₁₂O | 160.21 | N/A | N/A | Specialty chemicals |
Biological Activity
2-Phenyl-2-butenal (CAS No. 4411-89-6) is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenal moiety. This compound has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and food science. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound.
This compound is notable for its interactions with various enzymes and proteins. One significant interaction is with aldehyde dehydrogenase , an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This reaction is crucial for detoxifying aldehydes in biological systems, suggesting that this compound may play a role in metabolic processes related to detoxification.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Boiling Point | 115 °C at 15 mmHg |
| Density | 1.034 g/mL at 25 °C |
| Refractive Index | 1.561 |
Cellular Effects
Research indicates that this compound influences various cellular processes. It has been shown to modulate gene expression related to oxidative stress response , impacting the cellular redox balance. This modulation can lead to protective effects against oxidative damage. Additionally, the compound interacts with cell surface receptors, potentially altering cell signaling pathways and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action for this compound involves its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can result in either enzyme inhibition or activation depending on the specific biological context. For instance, it has been shown to affect the activity of enzymes involved in metabolic pathways, highlighting its potential as a bioactive compound.
Antioxidant Activity
A study conducted on the antioxidant properties of this compound revealed that it can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound demonstrated a dose-dependent effect on reducing reactive oxygen species (ROS) levels in human cell lines.
Flavoring Agent in Food Industry
In the food industry, this compound is utilized as a flavoring agent due to its distinctive aroma profile, which is often described as floral or cocoa-like. Its interaction with olfactory receptors contributes to flavor perception in food products .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| 2-Phenylacetaldehyde | Aldehyde | Less reactive than this compound |
| 2-Phenylcrotonaldehyde | α,β-unsaturated aldehyde | Induces micronuclei in vitro |
| Benzeneacetaldehyde | Aromatic aldehyde | Different aroma profile |
Potential Therapeutic Applications
The potential therapeutic applications of this compound are currently under investigation. Preliminary studies suggest that its antioxidant properties may offer protective effects against diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders . Furthermore, its role as a flavoring agent opens avenues for research into its safety and efficacy in food products.
Q & A
Q. What are the common synthetic routes for 2-Phenyl-2-butenal in laboratory settings?
The compound is typically synthesized via the Claisen-Schmidt condensation between benzaldehyde and butyraldehyde under acid catalysis. Reaction conditions (e.g., HCl or H₂SO₄ as catalysts, solvent selection, and temperature control) significantly influence yield and purity. Post-synthesis purification often involves distillation or column chromatography to isolate the (E)- and (Z)-isomers .
Q. How can researchers characterize the (E)- and (Z)-isomers of this compound?
Isomer differentiation relies on analytical techniques such as ¹H NMR (e.g., coupling constants for olefinic protons) and gas chromatography (GC) with polar columns. Computational methods (e.g., DFT calculations) can also predict spectral data for structural validation. Reference standards are critical for accurate identification .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Boiling point : 115°C at 15 mmHg (reduced pressure distillation recommended) .
- Solubility : Miscible with organic solvents (e.g., ethanol, ether) but insoluble in water.
- Odor profile : Banana-like aroma, relevant for fragrance applications .
Advanced Research Questions
Q. How do environmental factors (humidity, oxygen) influence the stability of this compound, and what methods monitor degradation?
Stability studies show that high humidity (>75% RH) accelerates hydrolysis, while oxygen exposure promotes oxidation. Degradation is tracked using GC-MS or HPLC to quantify residual compound and identify byproducts (e.g., 4-methyl-2(5H)-furanone). Controlled storage under inert gas (N₂/Ar) and desiccants is recommended .
Q. What degradation products form during storage of this compound, and how are they identified?
Under oxidative conditions, major byproducts include benzaldehyde derivatives and cyclic ketones. LC-MS/MS and retention index matching on dual-column GC systems are used for structural elucidation. For example, 4-methyl-2(5H)-furanone is a documented oxidation product .
Q. What strategies optimize the synthesis yield of this compound?
Yield optimization involves:
Q. How should this compound be handled and stored to ensure long-term stability?
Store in amber glass vials under inert gas (N₂) at 4°C to prevent photodegradation and oxidation. Stability assays recommend periodic analysis via UV-Vis spectroscopy (λ ~270 nm) to monitor absorbance shifts indicative of degradation .
Q. How can researchers resolve contradictions in literature data on this compound’s reactivity?
Discrepancies often arise from isomer-specific reactivity or unaccounted experimental variables (e.g., trace metal impurities). Systematic reproducibility studies with controlled conditions (e.g., anhydrous solvents, standardized catalysts) and meta-analyses of high-quality datasets (prioritizing peer-reviewed journals) are critical .
Q. What toxicological assessments are necessary for safe laboratory use of this compound?
While classified as low toxicity, acute exposure studies (e.g., LD₅₀ in rodent models) and dermal irritation assays are advised. Material Safety Data Sheets (MSDS) should be consulted for PPE requirements (gloves, goggles) and emergency protocols .
Q. How is this compound utilized as an intermediate in organic synthesis?
The compound serves as a precursor for α,β-unsaturated aldehyde derivatives in pharmaceuticals and fragrances. For example, it participates in Michael additions and Diels-Alder reactions to form heterocyclic scaffolds. Reaction optimization often requires protecting the aldehyde group to prevent side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
